8-Oxabicyclo[3.2.1]octane-2-thiol
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Overview
Description
8-Oxabicyclo[321]octane-2-thiol is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octane-2-thiol can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic asymmetric synthesis is common in industrial settings to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 8-Oxabicyclo[3.2.1]octane-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate and zinc bromide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or thiols.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octane-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]octane-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of oxygen.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound with a tricyclic structure and similar chemical properties.
Uniqueness: 8-Oxabicyclo[3.2.1]octane-2-thiol is unique due to the presence of both an oxygen atom and a thiol group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C7H12OS |
---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]octane-2-thiol |
InChI |
InChI=1S/C7H12OS/c9-7-4-2-5-1-3-6(7)8-5/h5-7,9H,1-4H2 |
InChI Key |
IFESMAQIBAWPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC1O2)S |
Origin of Product |
United States |
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